molecular formula C12H18N4O2 B1682205 Verofylline CAS No. 66172-75-6

Verofylline

Cat. No. B1682205
CAS RN: 66172-75-6
M. Wt: 250.30 g/mol
InChI Key: MTBUJUHRXVGLEF-UHFFFAOYSA-N
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Description

Verofylline is a methylxanthine-substituted bronchodilator with inhibitory effects on phosphodiesterase 4 (PDE4). It is an orally available, long-acting compound used primarily in the treatment of asthma and obesity-related research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Verofylline is synthesized through a series of chemical reactions involving methylxanthine derivatives. The synthetic route typically involves the alkylation of theophylline with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

Verofylline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Verofylline has a wide range of scientific research applications, including:

Mechanism of Action

Verofylline exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to bronchodilation and anti-inflammatory effects. The molecular targets include PDE4 and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Verofylline

This compound is unique due to its long-acting nature and multi-acting properties, making it a valuable compound in both research and therapeutic applications. Its inhibitory effects on PDE4 distinguish it from other methylxanthine derivatives .

properties

CAS RN

66172-75-6

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione

InChI

InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14)

InChI Key

MTBUJUHRXVGLEF-UHFFFAOYSA-N

SMILES

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C

Canonical SMILES

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C

Appearance

Solid powder

Other CAS RN

66172-75-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione
3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione
CK 0383
CK-0383
verofylline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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